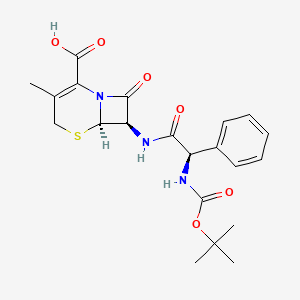

n-Boc-cephalexin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

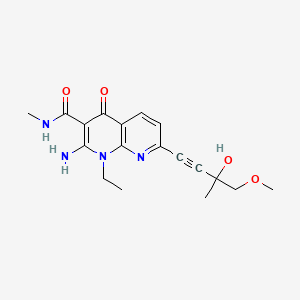

N-Boc-cephalexin is a biochemical used for proteomics research . It has a molecular formula of C21H25N3O6S and a molecular weight of 447.5 .

Synthesis Analysis

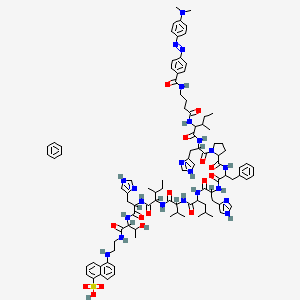

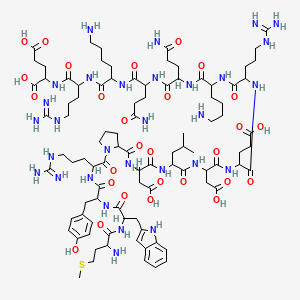

A series of cephalexin derivatives was prepared, equipped with chemical tethers suitable for the site-selective conjugation of antibiotics to functionalised surfaces . The tethers were positioned remotely from the β-lactam ring to ensure minimal effect to the antibiotic’s pharmacophore .Molecular Structure Analysis

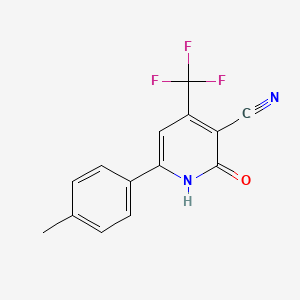

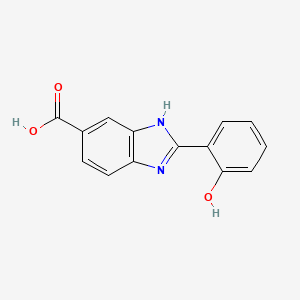

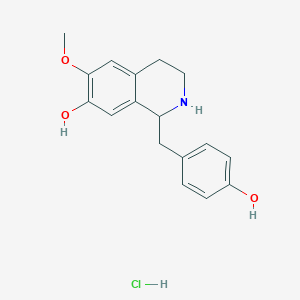

Three novel pharmaceutical salts of cephalexin (CPX) with 2,6-dihydroxybenzoic acid (DHBA), 5-chlorosalicylic acid (CSA) and 5-sulfosalicylic acid (SSA), which were obtained and thoroughly explored by various analytical techniques, were found to be crystallized invariably in hydrated forms . Crystal structure analyses reveal that the N–H⋯O and O–H⋯O hydrogen bonding interactions among the CPX, acidic guest molecules and water molecules play a crucial role in the packing motifs of crystal stabilization .Chemical Reactions Analysis

The activity of the modified antibiotics was evaluated for binding to the therapeutic target, the penicillin-binding proteins, and shown to maintain binding interactions . In addition, the deactivation of the modified drugs by four β-lactamases (TEM-1, CTX-M-15, AmpC, NDM-1) was investigated and the effect of the tethers on the catalytic efficiencies determined .Physical And Chemical Properties Analysis

Three novel pharmaceutical salts of cephalexin (CPX) with 2,6-dihydroxybenzoic acid (DHBA), 5-chlorosalicylic acid (CSA) and 5-sulfosalicylic acid (SSA), which were obtained and thoroughly explored by various analytical techniques, were found to be crystallized invariably in hydrated forms . All the salts exhibit higher solubility compared with the parent drug .Scientific Research Applications

Synthesis and Biochemical Evaluation of Cephalosporin Analogues

n-Boc-cephalexin is used in the synthesis and biochemical evaluation of cephalosporin analogues . A series of cephalexin derivatives was prepared, equipped with chemical tethers suitable for the site-selective conjugation of antibiotics to functionalised surfaces . The activity of the modified antibiotics was evaluated for binding to the therapeutic target, the penicillin binding proteins, and shown to maintain binding interactions .

Antibiotic Resistance Studies

n-Boc-cephalexin is used in studies related to antibiotic resistance . The deactivation of the modified drugs by four β-lactamases (TEM-1, CTX-M-15, AmpC, NDM-1) was investigated and the effect of the tethers on the catalytic efficiencies determined . CTX-M-15 was found to favour hydrolysis of the parent antibiotic without a tether, whereas AmpC and NDM-1 were found to favour the modified analogues .

Antimicrobial Activity Evaluation

The antimicrobial activity of the derivatives was evaluated to investigate the effect of the structural modifications on the antimicrobial activity of the parent drug, cephalexin .

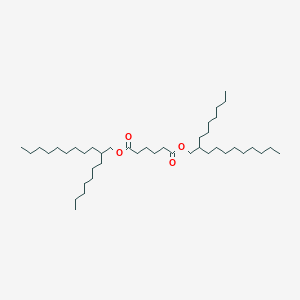

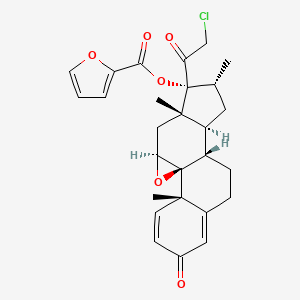

Self-Nanoemulsifying Drug Delivery System (SNEDDS)

A cephalexin (CEP) self-nanoemulsifying drug delivery system (SNEDDS) was developed to improve the drug’s oral administration . The CEP-SNEDDS was made utilizing an aqueous titration method employing Lauroglycol 90, Poloxamer 188, and Transcutol-HP .

In-vitro Release and Ex vivo Permeability Studies

The optimized formulation (Opt-F3) showed a sustained release profile (94.28 ± 5.92 percent in 24 h) . The Opt-F3 formulation had 3.95 times the permeability of CEP-dispersion .

Adsorption Studies

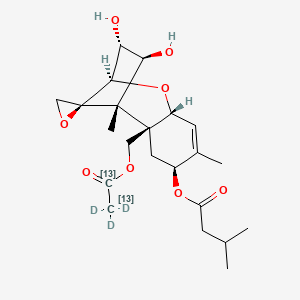

n-Boc-cephalexin is used in adsorption studies to improve the adsorption performance of biochars for aqueous antibiotics .

Mechanism of Action

Target of Action

n-Boc-cephalexin, like its parent compound cephalexin, primarily targets the penicillin-binding proteins (PBPs) . PBPs are essential for bacterial cell wall synthesis, playing a crucial role in maintaining the shape and structural integrity of the bacterial cell .

Mode of Action

n-Boc-cephalexin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is the breakdown and eventual death of the bacterial cell .

Biochemical Pathways

The primary biochemical pathway affected by n-Boc-cephalexin is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, n-Boc-cephalexin prevents the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity . This disruption leads to cell wall weakness, osmotic instability, and ultimately, bacterial cell lysis .

Pharmacokinetics

The half-life of cephalexin is typically around 0.5 to 1.2 hours but may be prolonged in patients with renal impairment .

Result of Action

The primary result of n-Boc-cephalexin’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it effective against a range of bacterial infections, including respiratory tract infections, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections .

Action Environment

The action of n-Boc-cephalexin, like other antibiotics, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and solubility of the drug, potentially impacting its efficacy . Additionally, the presence of β-lactamases in the environment can lead to the degradation of n-Boc-cephalexin, reducing its effectiveness . Furthermore, the presence of other antibiotics can have synergistic or antagonistic effects .

Safety and Hazards

Cephalexin may cause skin irritation, an allergic skin reaction, serious eye damage, allergy or asthma symptoms or breathing difficulties if inhaled, and is toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Cephalosporins, including cephalexin, are key lead generation beta-lactam antibiotics to overcome the increasing antimicrobial resistances in clinical applications . Current strategies include developing molecular assays to predict resistance, repurposing antibiotics, and discovering novel antimicrobial agents . Efforts to develop a vaccine for N. gonorrhoeae have been reignited in recent years with several new strategies and targets for vaccination .

properties

IUPAC Name |

(6R,7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S/c1-11-10-31-18-14(17(26)24(18)15(11)19(27)28)22-16(25)13(12-8-6-5-7-9-12)23-20(29)30-21(2,3)4/h5-9,13-14,18H,10H2,1-4H3,(H,22,25)(H,23,29)(H,27,28)/t13-,14-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWXRPXAJINNNV-HBUWYVDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)

![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)

![1H-Pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione, dihydro-](/img/no-structure.png)